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molecular formula C8H12BrNO B3050502 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide CAS No. 26468-11-1

1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide

Cat. No. B3050502
M. Wt: 218.09 g/mol
InChI Key: VCAVRJKEXWPELA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06894169B1

Procedure details

In a 3-neck, round-bottomed flask flushed with nitrogen, 2-bromo-1-ethanol (40.01 mmol), 4-picoline (43.57 mmol) and absolute ethanol (16 mL) were combined and heated for 3.5 hours at 50° C. under nitrogen with stirring. The reaction was stopped and the contents of the flask were transferred to a one-neck round-bottomed flask. The solvent was removed under vacuum and the residue was washed with diethyl ether (4×100 ml) and any remaining solvent was removed under vacuum. The product was obtained as a viscous orange liquid in a 34% yield. 1H NMR (200 MHz, CDCl3) 8.9 (2H, protons on pyridine ring), 8.0 (2H, protons on pyridine ring), 2.6 (3H, CH3), 4.6 (2H, —CH2O), 3.8 (2H, —NCH2—), 5.2 (1H, —OH); IR (neat, cm−1) 3303 (OH), 1640 (aromatic C═N), 1474 (aromatic C—C).
Quantity
40.01 mmol
Type
reactant
Reaction Step One
Quantity
43.57 mmol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].[N:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1>C(O)C>[Br-:1].[OH:4][CH2:3][CH2:2][N+:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
40.01 mmol
Type
reactant
Smiles
BrCCO
Name
Quantity
43.57 mmol
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the contents of the flask were transferred to a one-neck round-bottomed flask
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WASH
Type
WASH
Details
the residue was washed with diethyl ether (4×100 ml)
CUSTOM
Type
CUSTOM
Details
any remaining solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The product was obtained as a viscous orange liquid in a 34% yield

Outcomes

Product
Name
Type
Smiles
[Br-].OCC[N+]1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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